molecular formula C26H21N3O6S B12028544 Methyl 5-(4-(methoxycarbonyl)phenyl)-7-methyl-2-(1-methyl-2-oxoindolin-3-ylidene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 609795-48-4

Methyl 5-(4-(methoxycarbonyl)phenyl)-7-methyl-2-(1-methyl-2-oxoindolin-3-ylidene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12028544
CAS No.: 609795-48-4
M. Wt: 503.5 g/mol
InChI Key: KQLYPWBZICLMAW-VZCXRCSSSA-N
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Description

This compound belongs to the thiazolo[3,2-a]pyrimidine class, characterized by a fused bicyclic system with a thiazole ring and a pyrimidine-dione moiety. The structure features:

  • Position 5: A 4-(methoxycarbonyl)phenyl group, introducing aromaticity and ester functionality.
  • Position 2: A 1-methyl-2-oxoindolin-3-ylidene substituent, providing a planar, conjugated indolinone system that may enhance π-stacking interactions.
  • Position 6: A methyl ester group, contributing to solubility and reactivity.
  • Position 7: A methyl group, influencing steric and electronic properties.

Properties

CAS No.

609795-48-4

Molecular Formula

C26H21N3O6S

Molecular Weight

503.5 g/mol

IUPAC Name

methyl (2Z)-5-(4-methoxycarbonylphenyl)-7-methyl-2-(1-methyl-2-oxoindol-3-ylidene)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C26H21N3O6S/c1-13-18(25(33)35-4)20(14-9-11-15(12-10-14)24(32)34-3)29-23(31)21(36-26(29)27-13)19-16-7-5-6-8-17(16)28(2)22(19)30/h5-12,20H,1-4H3/b21-19-

InChI Key

KQLYPWBZICLMAW-VZCXRCSSSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)C)/SC2=N1)C5=CC=C(C=C5)C(=O)OC)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)C)SC2=N1)C5=CC=C(C=C5)C(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation with α-Chloroketones

A foundational method for constructing the thiazolopyrimidine core involves cyclocondensation reactions using α-chloroketones. As described in US Patent 3594378A , the synthesis begins with the formation of a sodium salt from a pyrimidine-thione precursor. For example, 4-oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is treated with sodium ethoxide in ethanol to generate the reactive sodium intermediate. Subsequent reaction with α-chloroketones, such as chloroacetone, at reflux temperatures (80–100°C) for 3–24 hours facilitates ring closure. Acidification with acetic acid precipitates the product, yielding thiazolopyrimidine derivatives with substitutions at the 2- and 7-positions .

Key Reaction Conditions:

  • Solvent: Ethanol or ethanol-dioxane mixtures (1:1).

  • Base: Sodium ethoxide or sodium acetate.

  • Temperature: Reflux (78–100°C).

  • Yield: 72–85% for analogous compounds .

Functionalization at the 4-(Methoxycarbonyl)Phenyl Group

The 4-(methoxycarbonyl)phenyl substituent is incorporated through Suzuki-Miyaura coupling or direct alkylation. In one approach, a brominated thiazolopyrimidine intermediate undergoes palladium-catalyzed cross-coupling with 4-(methoxycarbonyl)phenylboronic acid. Alternatively, pre-functionalized phenyl groups are introduced during the cyclocondensation step using tailored α-chloroketones .

Representative Protocol:

  • Suzuki Coupling:

    • Catalyst: Pd(PPh₃)₄ (2 mol%).

    • Base: K₂CO₃.

    • Solvent: Toluene/water (3:1).

    • Temperature: 90°C, 12 hours.

    • Yield: 58% .

One-Pot Multi-Component Synthesis

Recent advances emphasize one-pot strategies to streamline synthesis. A 2023 review highlights ultrasonic-assisted methods that combine thiourea, diketones, and α-chloroketones in ethanol under ultrasonic irradiation (40 kHz, 50°C). This approach reduces reaction time to 2 hours and improves yields to 78–82% . For the target compound, integrating indolinone precursors into the one-pot sequence remains an area of active research.

Advantages:

  • Efficiency: 30–50% reduction in reaction time.

  • Sustainability: Lower solvent volumes and energy input .

Purification and Characterization

Crude products are purified via recrystallization (ethanol-dioxane) or column chromatography (silica gel, ethyl acetate/hexane). Characterization relies on:

  • 1H NMR: Distinct signals for methyl groups (δ 2.67–3.88 ppm) and aromatic protons (δ 7.16–8.45 ppm) .

  • IR Spectroscopy: Peaks at 1655 cm⁻¹ (C=O), 2207 cm⁻¹ (C≡N), and 2936 cm⁻¹ (C-H aliphatic) .

  • Mass Spectrometry: Molecular ion peak at m/z 503.115 (calculated for C₂₆H₂₁N₃O₆S) .

Comparative Analysis of Synthetic Routes

Method Reagents Conditions Yield Key Reference
Cyclocondensationα-Chloroketones, NaOEtReflux, 3–24 h72–85%
Knoevenagel Condensation1-Methylindoline-2,3-dione, Piperidine80–120°C, 4–6 h~65%
Suzuki CouplingPd(PPh₃)₄, 4-(MeOCO)PhB(OH)₂90°C, 12 h58%
One-Pot UltrasonicThiourea, diketones50°C, 2 h78–82%

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 5-(4-(methoxycarbonyl)phenyl)-7-methyl-2-(1-methyl-2-oxoindolin-3-ylidene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents at positions 2, 5, and 6, altering physicochemical and biological properties:

Compound Name / ID Substituent at Position 2 Substituent at Position 5 Substituent at Position 6 Melting Point (°C) Molecular Formula
Target Compound 1-Methyl-2-oxoindolin-3-ylidene 4-(Methoxycarbonyl)phenyl Methyl ester N/A C₂₇H₂₁N₃O₆S
Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate - 4-Bromophenyl Ethyl ester 427–428 C₂₀H₁₈BrN₂O₃S
Ethyl 2-(2,4,6-Trimethoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2,4,6-Trimethoxybenzylidene Phenyl Ethyl ester 427–428 C₂₈H₂₈N₂O₆S
Compound 11a 2,4,6-Trimethylbenzylidene 5-Methylfuran-2-yl Cyano (-CN) 243–246 C₂₀H₁₀N₄O₃S
Compound 11b 4-Cyanobenzylidene 5-Methylfuran-2-yl Cyano (-CN) 213–215 C₂₂H₁₇N₃O₃S

Key Observations :

  • Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., cyano in 11b) reduce melting points compared to electron-donating groups (e.g., trimethylbenzylidene in 11a) .
  • Solubility: Methyl/ethyl esters (e.g., target compound, ) improve solubility in organic solvents versus cyano groups .
  • Planarity and π-Interactions: The indolin-3-ylidene group in the target compound may enhance π-stacking vs.
Spectroscopic and Crystallographic Comparisons
  • IR Spectroscopy: All compounds show characteristic C=O stretches (1650–1750 cm⁻¹) and C≡N stretches (~2220 cm⁻¹) for cyano derivatives . The target compound’s indolinone substituent may exhibit N-H stretches (~3200 cm⁻¹) absent in benzylidene analogs .
  • NMR Data: 1H NMR: Methyl groups (e.g., at position 7) resonate at δ 2.2–2.4 ppm. Aromatic protons vary based on substituents (δ 6.5–8.0 ppm) . 13C NMR: Carbonyl carbons (C=O) appear at δ 165–171 ppm, while cyano carbons (C≡N) are δ ~117 ppm .
  • Crystallography: The fused thiazolo[3,2-a]pyrimidine core adopts a flattened boat conformation, as seen in . Dihedral angles between the central ring and substituents (e.g., 80.94° for phenyl in ) influence packing efficiency. The indolinone group in the target compound may introduce additional hydrogen bonds (C–H···O), altering crystal morphology .

Biological Activity

Methyl 5-(4-(methoxycarbonyl)phenyl)-7-methyl-2-(1-methyl-2-oxoindolin-3-ylidene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that exhibits significant biological activity. This article reviews its biological properties, focusing on antimicrobial, anticancer, and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

The compound features a thiazolo-pyrimidine structure with multiple functional groups that contribute to its biological activity. Its molecular formula is C26H21N3O6SC_{26}H_{21}N_3O_6S and it has a molecular weight of approximately 493.499 g/mol. The presence of methoxycarbonyl and oxoindoline moieties enhances its reactivity and potential therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds with similar structures. For instance, derivatives of thiazolo-pyrimidines have shown promising antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives ranged from 0.004 mg/mL to 0.045 mg/mL, indicating potent activity compared to standard antibiotics like ampicillin and streptomycin .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (mg/mL)Notable Activity
Compound A0.004Against E. cloacae
Compound B0.015Against S. aureus
Compound C0.008Against B. cereus

Anticancer Activity

The anticancer potential of this compound has been explored in various in vitro studies. These studies indicate that the compound can induce cell cycle arrest and apoptosis in cancer cell lines.

Case Study: Cytotoxic Effects

In a study examining the cytotoxic effects of thiazolo-pyrimidine derivatives, it was found that specific compounds significantly reduced cell viability in cancer cell lines at concentrations as low as 100 μM. The most potent derivative caused a decrease in viability to approximately 50% at this concentration after 48 hours of treatment .

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent.

Molecular Docking Studies

Preliminary molecular docking studies suggest that the compound may interact with specific enzymes or receptors involved in cellular signaling pathways. For instance, interactions with MurB enzyme have been implicated in its antibacterial activity, while binding to certain oncogenic proteins may explain its anticancer properties.

Q & A

Q. How can researchers optimize the synthesis of this compound to achieve high yield and purity?

  • Methodological Answer : Synthesis requires precise control of reaction parameters:
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, acetic acid) to stabilize intermediates and enhance reactivity .
  • Catalysts : Employ ammonium acetate or sodium acetate to facilitate cyclocondensation reactions, critical for forming the thiazolo-pyrimidine core .
  • Temperature : Reflux conditions (80–120°C) are typically required for 8–12 hours to complete multi-step reactions .
  • Purification : Recrystallization (using ethyl acetate/ethanol mixtures) or column chromatography (silica gel, chloroform/methanol eluent) isolates the pure product .

Q. What analytical techniques are essential for confirming the compound’s structure and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to verify substituent positions, aromatic protons, and stereochemistry. For example, the indolin-3-ylidene moiety shows distinct olefinic proton signals at δ 7.2–8.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns .
  • X-ray Crystallography : Resolve the 3D conformation and confirm Z/E isomerism of the benzylidene group .

Q. How should researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer :
  • Accelerated Stability Studies : Store samples at 25°C/60% RH, 40°C/75% RH, and monitor degradation via HPLC at 0, 1, 3, and 6 months. Detect hydrolytic cleavage of ester groups using UV at 254 nm .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C) to guide storage conditions .

Q. What preliminary assays are recommended for evaluating biological activity?

  • Methodological Answer :
  • Enzyme Inhibition Screens : Test against kinases (e.g., PKC, CK2) using fluorescence-based assays (IC50_{50} values <10 µM suggest high potency) .
  • Cytotoxicity Assays : Use MTT or SRB protocols on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .

Advanced Research Inquiries

Q. How can mechanistic studies elucidate the role of the indolin-3-ylidene group in reaction pathways?

  • Methodological Answer :
  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .
  • DFT Calculations : Model transition states and electron density maps (e.g., at B3LYP/6-31G* level) to predict regioselectivity in cyclization reactions .

Q. What computational strategies improve the prediction of bioactivity against specific molecular targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding modes with COX-2 or EGFR. Focus on hydrogen bonding with the methoxycarbonyl group and π-π stacking with the pyrimidine ring .
  • QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond acceptors/donors to correlate structure with IC50_{50} values .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer :
  • Variable Temperature (VT) NMR : Conduct experiments at 25°C and -40°C to detect dynamic processes (e.g., keto-enol tautomerism) .
  • 2D NMR (COSY, NOESY) : Identify through-space correlations to confirm spatial proximity of protons in crowded regions (e.g., thiazole-pyrimidine fusion) .

Q. What comparative analyses distinguish this compound’s reactivity and bioactivity from structural analogs?

  • Methodological Answer :
  • Structural Comparison Table :
Compound SubstituentsKey FeaturesBioactivity (IC50_{50})Reference
4-Chlorophenyl at C5Enhanced COX-2 inhibition2.3 µM (COX-2)
4-Methoxyphenyl at C5Improved solubility (logP = 1.8)5.7 µM (EGFR)
2,4,6-Trimethoxybenzylidene at C2Steric hindrance reduces PKC binding>50 µM (PKC)
  • Reactivity Trends : Electron-withdrawing groups (e.g., -Cl) accelerate electrophilic substitution, while methoxy groups enhance nucleophilic attack at C6 .

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